2-(4-Hydroxypiperidin-1-yl)acetic acid
Overview
Description
2-(4-Hydroxypiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the hydroxylation of piperidine followed by the introduction of an acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 2-(4-Hydroxypiperidin-1-yl)acetic acid, widely used in organic synthesis.
4-Hydroxypiperidine: A hydroxylated derivative of piperidine with similar chemical properties.
Piperidinone: An oxidized form of piperidine, often used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an acetic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h6,9H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWHXJYPAIQNIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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